Methyl 6-[(cyclohexylamino)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 6-[(cyclohexylamino)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of Methyl 6-[(cyclohexylamino)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a cyclohexylamine derivative with a dimethoxyphenyl compound, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-[(cyclohexylamino)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The cyclohexylamino group can form hydrogen bonds with biological molecules, while the dimethoxyphenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds include other tetrahydropyrimidine derivatives with different substituents. For example:
- Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : This compound has a similar core structure but different substituents, leading to variations in its reactivity and applications.
Methyl 6-[(cyclohexylamino)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H29N3O5 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
methyl 6-[(cyclohexylamino)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H29N3O5/c1-27-16-10-9-13(11-17(16)28-2)19-18(20(25)29-3)15(23-21(26)24-19)12-22-14-7-5-4-6-8-14/h9-11,14,19,22H,4-8,12H2,1-3H3,(H2,23,24,26) |
InChI Key |
SYUGNINXMYINRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CNC3CCCCC3)C(=O)OC)OC |
Origin of Product |
United States |
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